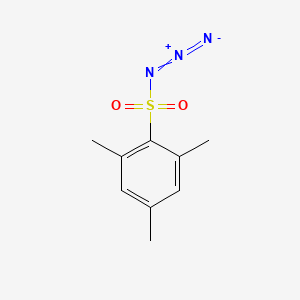

2-Mesitylenesulfonyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24906-63-6 |

|---|---|

Molecular Formula |

C9H11N3O2S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

N-diazo-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H11N3O2S/c1-6-4-7(2)9(8(3)5-6)15(13,14)12-11-10/h4-5H,1-3H3 |

InChI Key |

WMJOJJCGTXFZJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=[N+]=[N-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of 2-Mesitylenesulfonyl Chloride (Precursor)

Due to the limited availability of specific data for 2-Mesitylenesulfonyl azide, the properties of its immediate precursor, 2-Mesitylenesulfonyl chloride, are summarized below. These properties are crucial for the synthesis and handling of the target azide compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClO₂S | [1] |

| Molecular Weight | 218.70 g/mol | [2] |

| Appearance | White to grey crystalline powder | [3] |

| Melting Point | 55-57 °C | [4] |

| Boiling Point | 150 °C at 20 mmHg | [3] |

| Solubility | Insoluble in water | [3] |

| CAS Number | 773-64-8 | [5][6] |

Spectroscopic Data

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| Mass Spectrometry | GC-MS data available; top peak at m/z 119. | [1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |

Synthesis of this compound

A general and widely used method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with sodium azide.[7]

Experimental Protocol: General Synthesis of Sulfonyl Azides

Materials:

-

2-Mesitylenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Acetone (or other suitable solvent)

-

Water

-

Stirring apparatus

-

Reaction vessel

-

Ice bath

Procedure:

-

Dissolve 2-mesitylenesulfonyl chloride in acetone in a reaction vessel equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Separately, dissolve sodium azide in a minimal amount of water.

-

Slowly add the aqueous sodium azide solution to the stirred solution of 2-mesitylenesulfonyl chloride, maintaining the low temperature.

-

Continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the sulfonyl azide.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Safety Note: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, and the product should be protected from heat, shock, and friction.

Key Reactions and Applications

This compound, like other sulfonyl azides, is a valuable reagent in organic synthesis, primarily for diazo transfer reactions and azide-alkyne cycloadditions (Click Chemistry).

Diazo Transfer Reactions

Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a sulfonyl azide to an active methylene compound, forming a new diazo compound.[8] This is a fundamental transformation in organic synthesis, as diazo compounds are versatile intermediates.

Materials:

-

Active methylene compound (e.g., a β-ketoester or malonate derivative)

-

This compound

-

A suitable base (e.g., triethylamine or DBU)

-

An appropriate solvent (e.g., acetonitrile or THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the active methylene compound in the chosen solvent in a reaction vessel.

-

Add the base to the solution and stir to form the enolate.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating, monitoring for completion.

-

Work-up of the reaction typically involves quenching with water, extraction with an organic solvent, and purification of the resulting diazo compound by chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole is a cornerstone of "click chemistry".[9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[10][11][12][13]

Materials:

-

A terminal alkyne

-

This compound

-

A copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)

-

A suitable solvent system (e.g., a mixture of t-butanol and water)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a reaction vessel, add the terminal alkyne and this compound in the chosen solvent.

-

Add the copper(I) catalyst (or the copper(II) salt and the reducing agent).

-

Stir the reaction mixture at room temperature. The reaction is often rapid.

-

Monitor the reaction for completion.

-

The product triazole can be isolated by extraction and purified by crystallization or chromatography.

Visualizing the Core Reactions

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.

Caption: Synthesis of this compound.

Caption: Diazo Transfer Reaction Workflow.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a potentially valuable reagent for organic synthesis, particularly for the introduction of diazo groups and for the construction of triazole rings via click chemistry. While specific physical and chemical data for this compound are not widely published, its properties and reactivity can be reliably predicted based on the known chemistry of its precursor and other sulfonyl azides. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this and related compounds. Researchers should exercise appropriate caution when handling this and other azide-containing molecules due to their potential instability. Further research into the specific properties and applications of this compound would be a valuable contribution to the field of synthetic chemistry.

References

- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]

- 3. 2-Mesitylenesulfonyl chloride, CasNo.773-64-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. broadpharm.com [broadpharm.com]

Synthesis of 2-Mesitylenesulfonyl azide from mesitylenesulfonyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-mesitylenesulfonyl azide from its corresponding sulfonyl chloride. The primary method involves a nucleophilic substitution reaction with an azide salt, a common and effective strategy for the preparation of sulfonyl azides. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis.

Core Synthesis Pathway

The synthesis of this compound from 2-mesitylenesulfonyl chloride is achieved through a nucleophilic substitution reaction. In this process, the azide ion (

N3−NaN3Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl sulfonyl azides, which can be adapted for the synthesis of this compound. The values are based on general procedures and may require optimization for this specific substrate.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | ||

| 2-Mesitylenesulfonyl Chloride | 1.0 equivalent | Starting material |

| Sodium Azide | 1.1 - 1.5 equivalents | Slight excess of the azide source is common to ensure complete reaction. |

| Reaction Conditions | ||

| Solvent | Acetone/Water, Acetonitrile, Ethanol/Water | A co-solvent system is often employed to dissolve both reactants. |

| Temperature | Room Temperature to Reflux (e.g., 50-80 °C) | Reaction temperature can be adjusted to control the reaction rate. |

| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Yield | ||

| Expected Yield | 85 - 95% | Yields are typically high for this type of reaction. |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar aryl sulfonyl azides.

Materials:

-

2-Mesitylenesulfonyl chloride

-

Sodium azide (

)NaN3 -

Acetone

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (

)MgSO4

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mesitylenesulfonyl chloride (1.0 eq.) in acetone.

-

Addition of Sodium Azide: In a separate beaker, prepare a solution of sodium azide (1.2 eq.) in a minimal amount of deionized water. Add the sodium azide solution dropwise to the stirring solution of 2-mesitylenesulfonyl chloride at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating the azide product to high temperatures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Navigating the Stability of 2-Mesitylenesulfonyl Azide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental success and laboratory safety. 2-Mesitylenesulfonyl azide, a versatile reagent in organic synthesis, requires careful management due to its energetic nature. This technical guide provides an in-depth overview of its stability profile, recommended storage conditions, and the experimental protocols used to assess its thermal properties.

Thermal Stability and Decomposition Data

For sulfonyl azide reagents, an average enthalpy of decomposition (ΔHD) of -201 kJ mol–1 has been observed, indicating a significant energy release upon decomposition.[1] The onset temperature of decomposition for sulfonyl azides can vary, but they are generally more thermally stable than many diazo compounds.[1]

Table 1: General Thermal Properties of Sulfonyl Azides

| Parameter | Typical Value Range/Observation | Source |

| Onset of Decomposition (Tonset) | Generally above 100 °C, but can vary based on structure. | [1] |

| Enthalpy of Decomposition (ΔHD) | Average of -201 kJ mol–1 | [1] |

| Decomposition Products | Primarily nitrogen gas and a highly reactive nitrene species. | [1] |

It is critical to note that the presence of impurities or crude material can significantly lower the decomposition temperature and increase the risk of explosion.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and safety of this compound.

Storage:

-

Temperature: Store in a cool, well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2] For short-term shipping (less than 2 weeks), room temperature is acceptable.[2]

-

Container: Keep the container tightly sealed.[2]

-

Environment: Store away from direct sunlight and sources of ignition.[2] It is also advised to keep it in a dry place.

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.

Handling:

-

Ventilation: Use only in areas with appropriate exhaust ventilation.[2][3]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

-

Spills: In case of a spill, avoid creating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3] Prevent the product from entering drains.[3]

Experimental Protocols for Stability Assessment

The following outlines a typical experimental protocol for assessing the thermal stability of energetic materials like this compound using Differential Scanning Calorimetry (DSC).[1]

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) of the substance.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure crucibles

-

Analytical balance (accurate to ±0.01 mg)

-

The sample of this compound

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound into a high-pressure crucible.

-

Sealing: Hermetically seal the crucible to ensure containment of any gaseous decomposition products.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Equilibrate the system at a starting temperature, typically 25 °C.

-

-

Thermal Scan:

-

Heat the sample at a constant rate, for example, 5 °C min–1.

-

Monitor the heat flow to the sample relative to the reference crucible as a function of temperature.

-

-

Data Analysis:

-

The onset temperature (Tonset) is determined as the temperature at which a significant exotherm (heat release) begins.

-

The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.

-

Visualizing Stability and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Relationship between storage conditions and the stability of this compound.

Caption: Experimental workflow for DSC analysis of this compound.

References

An In-depth Technical Guide to Safety Precautions for Handling Sulfonyl Azides

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl azides are versatile and powerful reagents in organic synthesis, widely utilized for diazo transfer reactions, C-H amination, and the construction of nitrogen-containing heterocycles. However, their utility is counterbalanced by their inherent instability and potential for explosive decomposition. A thorough understanding of their hazardous properties and strict adherence to safety protocols are paramount for their safe handling in a research and development setting. This guide provides a comprehensive overview of the safety precautions necessary when working with sulfonyl azides, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Core Hazard Assessment: Thermal and Impact Sensitivity

Sulfonyl azides are energetic compounds that can decompose exothermically, releasing significant amounts of energy and nitrogen gas. This decomposition can be initiated by heat, impact, friction, or electrostatic discharge. Several incidents of explosions involving sulfonyl azides have been reported in the literature.[1][2]

Quantitative Thermal Stability Data

Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of energetic compounds. The onset temperature (Tonset) of decomposition and the enthalpy of decomposition (ΔHD) are critical parameters in evaluating the hazard potential. A lower Tonset indicates lower thermal stability, while a higher (more negative) ΔHD signifies a more energetic decomposition.

The following table summarizes DSC data for common sulfonyl azides and other diazo transfer reagents, providing a basis for comparison.[1][2] It is important to note that variations in experimental conditions (e.g., heating rate, crucible type) can influence these values.[2]

| Compound | Tonset (°C) | ΔHD (kJ/mol) | Reference |

| p-Toluenesulfonyl azide (TsN3) | 125.1 | -208.5 | [1][2] |

| Methanesulfonyl azide (MsN3) | 123.6 | -215.1 | [1] |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 148.9 | -186.7 | [1][2] |

| o-Nitrobenzenesulfonyl azide (o-NBSA) | 136.7 | -297.8 | [1][2] |

| Imidazole-1-sulfonyl azide hydrochloride | 150 (violent decomposition) | Not Reported | [3] |

| Imidazole-1-sulfonyl azide hydrogen sulfate | 131 (decomposition) | Not Reported | [3] |

An average enthalpy of decomposition for sulfonyl azides is approximately -201 kJ/mol.[1][2] The Yoshida correlation can be applied to DSC data to provide an indication of both impact sensitivity and explosivity.[1][2] Many sulfonyl azides are predicted to exhibit impact sensitivity with exothermic decomposition.[1][2]

Safer Alternatives and Handling Strategies

Given the hazards associated with traditional sulfonyl azides, several strategies have been developed to mitigate the risks.

-

Use of Safer, Less Sensitive Reagents: Research has led to the development of alternative diazo transfer reagents with improved safety profiles. For instance, certain salts of imidazole-1-sulfonyl azide, such as the hydrogen sulfate salt, have been shown to be less sensitive to impact and friction compared to the hydrochloride salt.[3][4][5] Polystyrene-supported benzenesulfonyl azide is another safer, albeit more expensive, option.[1]

-

In Situ Generation: To avoid the isolation and handling of neat sulfonyl azides, protocols for their in situ generation have been developed. The "Sulfonyl-Azide-Free" (SAFE) protocol, for example, generates the diazo transfer reagent in situ from sodium azide and a sulfonyl chloride derivative.[6][7][8]

-

Flow Chemistry: Performing reactions in a continuous flow system minimizes the amount of hazardous material present at any given time, thereby reducing the potential consequences of an uncontrolled decomposition.[1]

Experimental Protocols for Safe Handling and Synthesis

Strict adherence to established protocols is crucial when working with sulfonyl azides. The following sections provide detailed methodologies for their synthesis and subsequent use in a diazo transfer reaction, incorporating critical safety measures.

Synthesis of p-Toluenesulfonyl Azide (TsN3)

This protocol is adapted from established literature procedures and emphasizes safety at each step.[9]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN3)

-

Acetone

-

Water

-

Ice bath

-

Blast shield

-

Plastic or ceramic spatula

-

Non-metal tools for all manipulations

Procedure:

-

Reaction Setup: In a fume hood, behind a blast shield, dissolve p-toluenesulfonyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Sodium Azide Solution: In a separate flask, dissolve sodium azide in water. Caution: Sodium azide is highly toxic. Avoid inhalation of dust and skin contact.[10] Use a plastic or ceramic spatula for weighing.

-

Reaction: Cool the solution of TsCl to 0 °C using an ice bath. Slowly add the aqueous solution of sodium azide dropwise to the stirred TsCl solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Note: An uncontrolled exotherm can lead to rapid decomposition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid p-toluenesulfonyl azide by vacuum filtration using a Büchner funnel. Crucially, do not use a metal spatula to scrape the solid. Use a plastic or ceramic spatula. Wash the solid with cold water.

-

Drying: Air-dry the product on the filter paper. Do not dry the product in an oven, as this can lead to thermal decomposition. For storage, it is recommended to keep the sulfonyl azide moist with a solvent or use it immediately in the next step.

-

Waste Disposal: Treat all waste containing sodium azide with an appropriate quenching agent (e.g., sodium nitrite and acid) to destroy any residual azide before disposal.[4]

General Protocol for a Diazo Transfer Reaction

This protocol outlines the general steps for using a sulfonyl azide in a diazo transfer reaction with an active methylene compound.

Materials:

-

Active methylene compound (e.g., a β-ketoester)

-

Sulfonyl azide (e.g., TsN3)

-

Base (e.g., triethylamine, DBU)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Blast shield

Procedure:

-

Reaction Setup: In a fume hood, behind a blast shield, dissolve the active methylene compound in the chosen solvent in a round-bottom flask with magnetic stirring.

-

Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Azide: Dissolve the sulfonyl azide in a minimal amount of the reaction solvent. Handle the sulfonyl azide with extreme care, using non-metal spatulas and avoiding any friction or impact. Add the sulfonyl azide solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Purify the diazo compound by column chromatography. Note: Some diazo compounds are also unstable and should be handled with care.

Mandatory Visualizations

Logical Workflow for Handling Sulfonyl Azides

This diagram illustrates the decision-making process and necessary precautions when planning to work with sulfonyl azides.

Caption: Decision workflow for the safe handling of sulfonyl azides.

Experimental Workflow for Sulfonyl Azide Synthesis

This diagram outlines the key steps and safety checks for the synthesis of a sulfonyl azide.

Caption: Step-by-step workflow for the synthesis of sulfonyl azides.

Key Safety Precautions Summary

-

Always work on the smallest scale possible. [11]

-

Never work alone.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and gloves.

-

All manipulations of sulfonyl azides must be conducted in a chemical fume hood behind a blast shield.

-

Avoid heat, friction, impact, and electrostatic discharge.

-

Use plastic or ceramic spatulas and non-metal tools for handling solid sulfonyl azides. [12][13]

-

Do not use chlorinated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of explosive diazidomethane. [12][13][14]

-

Avoid acidic workups when residual sodium azide may be present, as this can generate highly toxic and explosive hydrazoic acid. [12][15]

-

Purification of sulfonyl azides should be limited to extraction and precipitation; distillation and sublimation should be avoided. [13]

-

Properly quench all azide-containing waste before disposal. [4][12]

By understanding the inherent risks and diligently applying these safety measures, researchers can harness the synthetic power of sulfonyl azides while minimizing the potential for hazardous incidents.

References

- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sensitivities of some imidazole-1-sulfonyl azide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]

- 7. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. ICSC 0950 - SODIUM AZIDE [chemicalsafety.ilo.org]

- 11. auckland.ac.nz [auckland.ac.nz]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. ucd.ie [ucd.ie]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sulfonyl Azides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl azides have emerged as powerful and versatile reagents in modern organic synthesis. Their unique reactivity allows for the construction of complex nitrogen-containing molecules, a feature of paramount importance in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of sulfonyl azides, with a focus on practical experimental details and safety considerations.

Introduction to Sulfonyl Azides

Sulfonyl azides (R-SO₂N₃) are a class of organic compounds characterized by the sulfonyl group directly attached to an azido moiety. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the azide, making them valuable precursors for a variety of transformations. They are key reagents in several named reactions and have found widespread use in cycloadditions, C-H functionalization, and diazo transfer reactions. The careful handling of these reagents is crucial due to their potential instability.

Synthesis of Sulfonyl Azides

The preparation of sulfonyl azides can be broadly categorized into two main approaches: nucleophilic substitution on a sulfonyl derivative and diazo transfer to a primary sulfonamide.

From Sulfonyl Chlorides

A traditional and widely used method involves the reaction of sulfonyl chlorides with an azide source, typically sodium azide. This method is straightforward but requires caution due to the potential for the formation of hazardous byproducts.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Azide (Tosyl Azide)

-

Materials: p-Toluenesulfonyl chloride (TsCl), sodium azide (NaN₃), acetone, water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride in acetone.

-

In a separate beaker, prepare a solution of sodium azide in water.

-

Cool the solution of TsCl in an ice bath and slowly add the aqueous solution of sodium azide dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water, and air-dry. The crude tosyl azide can be further purified by recrystallization from ethanol.

-

-

Safety Note: This reaction should be performed in a well-ventilated fume hood, and all equipment should be free of heavy metal contamination. Avoid using metal spatulas to handle azides[1].

From Sulfonamides via Diazo Transfer

An increasingly popular and often milder alternative is the diazo transfer reaction from primary sulfonamides. This method avoids the use of sulfonyl chlorides. Imidazole-1-sulfonyl azide hydrogen sulfate has been identified as an efficient and relatively stable reagent for this transformation.[2][3][4][5][6]

Experimental Protocol: Synthesis of a Sulfonyl Azide from a Primary Sulfonamide using Imidazole-1-sulfonyl Azide Hydrogen Sulfate

-

Materials: Primary sulfonamide, imidazole-1-sulfonyl azide hydrogen sulfate, potassium carbonate (K₂CO₃), copper(II) sulfate (CuSO₄) (catalytic), solvent (e.g., methanol/water).

-

Procedure:

-

To a stirred solution of the primary sulfonamide in a suitable solvent system (e.g., methanol/water), add potassium carbonate and a catalytic amount of copper(II) sulfate.

-

Add imidazole-1-sulfonyl azide hydrogen sulfate portion-wise to the mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the sulfonyl azide.

-

Key Reactions of Sulfonyl Azides

The rich reactivity of sulfonyl azides makes them valuable building blocks for a diverse array of organic transformations.

[3+2] Cycloaddition Reactions (Click Chemistry)

Sulfonyl azides readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8][9][10]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: Sulfonyl azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., t-butanol/water).

-

Procedure:

-

In a reaction vessel, dissolve the sulfonyl azide and the terminal alkyne in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

To the reaction mixture, add an aqueous solution of copper(II) sulfate pentahydrate, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the 1,2,3-triazole product, which can be purified by column chromatography.

-

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

C-H Amination/Amidation

Transition metal-catalyzed C-H amination and amidation reactions using sulfonyl azides have become a powerful tool for the direct installation of nitrogen-containing functional groups.[11][12] Rhodium catalysts are particularly effective in promoting these transformations, which proceed with high regioselectivity and functional group tolerance.[13][14][15]

Experimental Protocol: Rhodium-Catalyzed C-H Amination of an Arene

-

Materials: Arene with a directing group, sulfonyl azide, [Cp*RhCl₂]₂ catalyst, AgSbF₆ co-catalyst, solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

To a reaction tube, add the arene substrate, sulfonyl azide, [Cp*RhCl₂]₂, and AgSbF₆.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to afford the aminated product.

-

The catalytic cycle is believed to involve C-H activation by the rhodium catalyst, followed by insertion of the sulfonyl azide and reductive elimination.

Caption: Catalytic Cycle for Rhodium-Catalyzed C-H Amination.

Diazo Transfer Reactions

Sulfonyl azides are the quintessential reagents for diazo transfer reactions, which are used to convert active methylene compounds into diazo compounds.[16][17] This transformation, often referred to as the Regitz diazo transfer, is fundamental for the synthesis of precursors for carbene and carbenoid chemistry.

Experimental Protocol: Regitz Diazo Transfer

-

Materials: Active methylene compound (e.g., β-ketoester), sulfonyl azide (e.g., tosyl azide), a non-nucleophilic base (e.g., triethylamine), solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve the active methylene compound in the solvent in a round-bottom flask.

-

Add the base to the solution and stir for a short period.

-

Slowly add the sulfonyl azide to the reaction mixture at room temperature.

-

Stir the reaction until completion, as indicated by TLC.

-

Work-up typically involves removing the solvent under reduced pressure and purifying the resulting diazo compound by column chromatography. Caution: Diazo compounds can be explosive and should be handled with care.

-

Quantitative Data on Sulfonyl Azide Reactions

The efficiency and scope of reactions involving sulfonyl azides are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Synthesis of Sulfonyl Azides from Primary Sulfonamides [18]

| Entry | Sulfonamide | Reagent | Yield (%) |

| 1 | Benzenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 95 |

| 2 | p-Toluenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 98 |

| 3 | p-Nitrobenzenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 85 |

| 4 | 2-Naphthalenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 92 |

Table 2: Substrate Scope of Rhodium-Catalyzed C-H Amination [14]

| Entry | Arene | Sulfonyl Azide | Product | Yield (%) |

| 1 | 2-Phenylpyridine | Tosyl azide | 2-(2-Tosylaminophenyl)pyridine | 95 |

| 2 | 1-Phenylpyrazole | Mesyl azide | 1-(2-Mesylaminophenyl)pyrazole | 88 |

| 3 | Benzo[h]quinoline | p-Nitrobenzenesulfonyl azide | 10-(p-Nitrobenzenesulfonylamino)benzo[h]quinoline | 76 |

| 4 | N-Phenyl-1H-indole | Tosyl azide | N-(2-Tosylaminophenyl)-1H-indole | 82 |

Applications in Drug Development

The prevalence of sulfonamide and other nitrogen-containing moieties in pharmaceuticals underscores the importance of sulfonyl azide chemistry in drug discovery and development. The ability to efficiently construct C-N bonds and synthesize diverse heterocyclic scaffolds makes these reagents invaluable. For example, the triazole linkage formed via CuAAC is a common bioisostere for amide bonds, offering improved metabolic stability. Furthermore, direct C-H amination allows for the late-stage functionalization of complex drug candidates, accelerating the exploration of structure-activity relationships.

Safety and Handling of Sulfonyl Azides

WARNING: Sulfonyl azides are potentially explosive and should be handled with extreme caution.[1][19][20][21][22]

-

General Precautions:

-

Always work in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid friction, shock, and sudden heating, as these can induce violent decomposition.

-

Use plastic or Teflon-coated spatulas; avoid contact with metals which can form explosive heavy metal azides.[1]

-

Do not use chlorinated solvents as reaction media with azides.[20]

-

-

Storage:

-

Store sulfonyl azides in a cool, dark place, preferably in a refrigerator.

-

Ensure containers are tightly sealed and properly labeled.

-

-

Disposal:

-

Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional safety guidelines.

-

Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[21]

-

Conclusion

Sulfonyl azides are indispensable reagents in the toolkit of the modern organic chemist. Their diverse reactivity, enabling powerful transformations such as cycloadditions, C-H aminations, and diazo transfers, has cemented their role in the synthesis of a wide range of valuable molecules, from pharmaceuticals to advanced materials. A thorough understanding of their synthesis, reactivity, and, most importantly, safe handling procedures is essential for harnessing their full synthetic potential.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. [PDF] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 17. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucd.ie [ucd.ie]

- 21. safety.pitt.edu [safety.pitt.edu]

- 22. ehs.yale.edu [ehs.yale.edu]

An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Physicochemical Properties and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Mesitylenesulfonyl azide is limited in publicly available literature. The following guide is a comprehensive overview based on the known properties of its precursor, 2-Mesitylenesulfonyl chloride, and the general characteristics of sulfonyl azides.

Introduction

This compound is an organic sulfonyl azide compound. Sulfonyl azides are a class of versatile reagents in organic synthesis, most notably utilized for the transfer of a diazo group (=N₂) to active methylene compounds. This guide provides a detailed summary of the predicted physical and chemical characteristics of this compound, its probable synthetic route, and its expected reactivity based on analogous compounds.

Physicochemical Characteristics

Table 1: Physical and Chemical Properties of 2-Mesitylenesulfonyl Chloride (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClO₂S | |

| Molecular Weight | 218.70 g/mol | [1] |

| Appearance | Off-white to grey crystalline powder | [2][3] |

| Melting Point | 53 - 57 °C | [2] |

| Boiling Point | 150 °C at 20 mmHg | [2][3] |

| Flash Point | > 110 °C (> 230 °F) | [2][4] |

| Solubility | Insoluble in water | [3][5] |

| Sensitivity | Moisture sensitive | [3] |

Predicted Properties of this compound:

Based on the properties of 2-Mesitylenesulfonyl chloride and general knowledge of sulfonyl azides, the following characteristics for this compound can be anticipated:

-

Appearance: Likely a colorless to pale yellow oil or a low-melting solid.

-

Stability: Organic azides are known to be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[6] Given the structure of this compound (9 carbons to 3 nitrogens), it is expected to be relatively more stable than smaller alkyl azides, but should still be handled with extreme caution.[6] Stability is decreased by heat, light, friction, and pressure.[6]

-

Solubility: Expected to be soluble in a range of organic solvents such as acetonitrile, dichloromethane, and ethers, and insoluble in water.

Synthesis and Experimental Protocols

The most common method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with an azide salt, typically sodium azide.[7][8]

3.1. General Synthesis of Sulfonyl Azides

The synthesis of sulfonyl azides can be achieved through a nucleophilic substitution reaction where the chloride ion of a sulfonyl chloride is displaced by the azide ion.[7][8]

Diagram 1: General Synthesis of Sulfonyl Azides

Caption: General reaction scheme for the synthesis of sulfonyl azides.

3.2. Proposed Synthesis of this compound

Experimental Protocol:

-

Materials: 2-Mesitylenesulfonyl chloride, sodium azide, and a suitable solvent such as acetone or acetonitrile.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-Mesitylenesulfonyl chloride (1 equivalent) in acetone.

-

Add a solution of sodium azide (1.2 equivalents) in water to the stirring solution of the sulfonyl chloride.[9]

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours).[9]

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product and dissolve the inorganic salts.[9]

-

The crude this compound can be collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

-

Note: This is a generalized procedure. Reaction conditions such as temperature and reaction time may need to be optimized. All work with azides should be performed in a well-ventilated fume hood behind a blast shield.[10]

Chemical Reactivity and Applications

Sulfonyl azides are primary reagents for diazo transfer reactions.[9][11] This reactivity is central to their application in organic synthesis.

4.1. Diazo Transfer Reactions

This compound is expected to react with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base to form diazo compounds.[9]

Diagram 2: Diazo Transfer Reaction Workflow

Caption: A typical workflow for a diazo transfer reaction.

4.2. Other Potential Reactions

-

Reactions with Amines: Sulfonyl azides can react with primary sulfonamides to generate other sulfonyl azides.[12]

-

Cycloadditions: Azides can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction often catalyzed by copper(I) (CuAAC or "click chemistry").[11]

-

Reactions with Tetrylenes: Some studies have shown that mesityl azide reacts with certain germylenes and stannylenes.[13]

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate safety precautions.[6]

Table 2: Safety and Handling Precautions for Sulfonyl Azides

| Precaution | Details | Reference |

| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile). A face shield is recommended when a splash hazard is present. | [10] |

| Engineering Controls | All manipulations should be conducted in a chemical fume hood, preferably with a blast shield. | [10] |

| Storage | Store in a cool, dry, and dark place, away from heat, light, friction, and shock.[6][10] Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.[2][10] | |

| Handling | Avoid contact with metals; use non-metal spatulas.[6] Do not use halogenated solvents as reaction media.[6] Avoid grinding or subjecting the material to shock. | |

| Spill and Waste Disposal | Treat spills as major incidents and follow institutional protocols.[10] Azide waste is considered extremely hazardous and must be segregated and disposed of according to regulations. Do not mix with acidic waste.[10] |

Spectroscopic Data

While specific spectra for this compound are not available, general characteristic spectroscopic features for sulfonyl azides can be predicted.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretching vibration is expected in the region of 2100-2160 cm⁻¹.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons of the mesityl group and the methyl protons would be expected.

-

¹³C NMR: Resonances for the aromatic and methyl carbons would be observed.

-

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns would be expected.

For reference, spectroscopic data for the precursor, 2-Mesitylenesulfonyl chloride, may be available from various suppliers and databases.[15]

Conclusion

This compound, while not extensively documented, is predicted to be a valuable reagent in organic synthesis, particularly for diazo transfer reactions. Its synthesis from the corresponding sulfonyl chloride is expected to be straightforward. Due to the energetic nature of the azide functional group, strict adherence to safety protocols is imperative when handling this compound. Further research to fully characterize its physical properties and explore its reactivity is warranted.

References

- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 773-64-8 C9H11ClO2S 2-Mesitylenesulfonyl chloride, CasNo.773-64-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]

- 5. 773-64-8|2-Mesitylenesulfonyl chloride| Ambeed [ambeed.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]

- 12. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]

- 13. Reactions of Mesityl Azide with Ferrocene-Based N-Heterocyclic Germylenes, Stannylenes and Plumbylenes, Including PPh2 -Functionalised Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 773-64-8|2-Mesitylenesulfonyl chloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Thermal Stability of Aryl Sulfonyl Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability of aryl sulfonyl azides, a class of compounds widely used as reagents in organic synthesis, particularly for diazo transfer reactions. While indispensable in many synthetic routes, their energetic nature necessitates a thorough understanding of their thermal properties to ensure safe handling and application in research and development. This document summarizes key quantitative data, details common experimental protocols for stability assessment, and visualizes the fundamental processes and workflows involved.

Overview of Thermal Stability

Aryl sulfonyl azides are known to be energetic materials, prone to exothermic decomposition that can be violent if not properly controlled.[1][2] The stability of these compounds is a critical safety parameter, influenced by factors such as the substitution pattern on the aromatic ring and the presence of impurities.[1] Concerns over their instability and potential for explosive behavior often limit their application in industrial settings.[1] The primary decomposition pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive sulfonyl nitrene intermediate. Understanding the temperature at which this decomposition begins (onset temperature) and the amount of energy released (enthalpy of decomposition) is paramount for process safety.

Quantitative Thermal Stability Data

The thermal stability of aryl sulfonyl azides is typically characterized using techniques like Differential Scanning Calorimetry (DSC). This method measures the heat flow into or out of a sample as it is heated, allowing for the determination of key parameters such as the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d). A lower T_onset indicates lower thermal stability, while a more negative ΔH_d signifies a more energetic decomposition.

Data for several common aryl sulfonyl azides and related diazo transfer reagents are summarized below.

Table 1: Thermal Stability Data for Common Aryl Sulfonyl Azides

| Compound Name | Abbreviation | Onset Temperature (T_onset) °C | Enthalpy of Decomposition (ΔH_d) kJ/mol |

|---|---|---|---|

| p-Acetamidobenzenesulfonyl azide | p-ABSA | 100 | -201 |

| p-Toluenesulfonyl azide | TsN₃ | 107 | -193 |

| Methanesulfonyl azide | MsN₃ | 121 | -220 |

| 4-Dodecylbenzenesulfonyl azide | 114 | -160 | |

| o-Nitrobenzenesulfonyl azide | o-NBSA | 120 | -230 |

| 2,4,6-Triisopropylbenzenesulfonyl azide | Trisyl Azide | 80 | -197 |

Data sourced from Organic Process Research & Development.[1][2]

Table 2: Comparison with Other Diazo Transfer Reagents

| Compound Name | Type | Onset Temperature (T_onset) °C | Enthalpy of Decomposition (ΔH_d) kJ/mol |

|---|---|---|---|

| Imidazole-1-sulfonyl azide HCl | 110 | -193 |

| Azidotris(dimethylamino)phosphonium hexafluorophosphate | Azide | 134 | -244 |

Data sourced from Organic Process Research & Development.[1][2]

As observed in the data, sulfonyl azides possess a significantly higher energetic yield compared to many other diazo compounds, with an average enthalpy of decomposition around -201 kJ/mol.[1][2]

Key Experimental Protocols

The characterization of thermal stability for energetic materials like aryl sulfonyl azides relies on standardized thermoanalytical methods.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques employed.[4][5]

DSC is a primary screening method used to determine the thermal decomposition profile of a substance.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d).

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum crucibles (or other appropriate sealed crucibles for energetic materials)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 1.5–3 mg of the aryl sulfonyl azide into an aluminum DSC crucible.[6]

-

Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically ambient (e.g., 25 °C).

-

Heat the sample at a constant ramp rate. A rate of 2 to 10 °C/min is common.[1][6] For an initial conservative assessment, a rate of 2 °C/min can be used.[1]

-

Continue heating to a final temperature well beyond the decomposition event (e.g., 300-400 °C).

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The decomposition event will appear as a sharp exothermic peak.

-

The onset temperature (T_onset) is determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge.

-

The enthalpy of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak.

-

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and gas evolution.[3]

Objective: To determine the temperature at which mass loss due to decomposition begins.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pan (e.g., alumina, platinum)

-

Microbalance

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-20 mg) into the TGA sample pan.[7]

-

Instrument Setup:

-

Place the sample pan onto the TGA's balance mechanism.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a specified flow rate.[7]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., up to 800 °C) at a controlled, linear heating rate, such as 5 or 10 °C/min.[7]

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

The decomposition temperature can be reported as the point where a specific percentage of weight loss occurs (e.g., 5% wt. loss).[7] The onset of mass loss corresponding to the extrusion of N₂ confirms the initial stage of decomposition.

-

To gain deeper kinetic insights, the activation energy (E_A) for the decomposition reaction can be determined by performing DSC experiments at multiple heating rates (φ).[3] The Kissinger equation is then applied:

ln(φ / T_p²) = ln(AR / E_A) - (E_A / RT_p)

Where:

-

φ = heating rate (K/min)

-

T_p = peak temperature of the exotherm (K)

-

A = pre-exponential factor

-

R = ideal gas constant

-

E_A = activation energy

By plotting ln(φ / T_p²) versus 1/T_p for a series of experiments (e.g., 5 different heating rates), the activation energy E_A can be calculated from the slope of the resulting line (-E_A/R).[3]

Visualized Pathways and Workflows

Visual diagrams help clarify the chemical processes and experimental procedures associated with assessing the thermal stability of aryl sulfonyl azides.

References

- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chimia.ch [chimia.ch]

- 5. setaramsolutions.com [setaramsolutions.com]

- 6. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 7. electronics.org [electronics.org]

Solubility of 2-Mesitylenesulfonyl azide in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Mesitylenesulfonyl azide in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong foundational understanding based on the known behavior of analogous sulfonyl azides. Furthermore, it outlines a comprehensive experimental protocol for determining precise solubility, enabling researchers to generate the quantitative data required for their specific applications.

Qualitative Solubility Overview

The synthesis of sulfonyl azides, typically from their corresponding sulfonyl chlorides and an azide salt (e.g., sodium azide), offers significant insights into their solubility. The choice of solvent in these reactions is critical and is dictated by the need to dissolve both the organic sulfonyl chloride and the inorganic azide salt to a sufficient extent for the reaction to proceed efficiently.

Based on literature concerning the synthesis of various sulfonyl azides, including imidazole-1-sulfonyl azide and methanesulfonyl azide, a qualitative understanding of solvents suitable for dissolving this compound can be inferred. Acetonitrile is frequently highlighted as a solvent of choice for the synthesis of sulfonyl azides.[1] Other solvents such as ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have also been employed in reactions involving sulfonyl azides, suggesting they are viable solvents for these compounds.[2]

The principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit good solubility in polar aprotic solvents. Its solubility is likely to be lower in nonpolar solvents.

Table 1: Qualitative Solubility of Sulfonyl Azides in Common Organic Solvents (Inferred)

| Solvent | Type | Anticipated Solubility of this compound | Rationale/Notes |

| Acetonitrile (MeCN) | Polar Aprotic | High | Commonly used and effective solvent for sulfonyl azide synthesis.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Effective solvent for diazo-transfer reactions with related compounds.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Used for achieving near quantitative conversions in related reactions.[2] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to High | Has been successfully used as a solvent for sulfonyl azide synthesis.[1] |

| Dichloromethane (DCM) | Moderately Polar | Moderate | A common solvent for many organic transformations. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A versatile solvent for a wide range of organic compounds. |

| Toluene | Nonpolar Aromatic | Low to Moderate | May have some solubility due to the aromatic nature of the mesityl group. |

| Hexanes/Heptanes | Nonpolar Aliphatic | Low | Expected to be a poor solvent due to the polarity of the sulfonyl azide group. |

| Methanol (MeOH) | Polar Protic | Moderate | Potential for reactivity; solubility should be determined with caution. |

| Water | Polar Protic | Very Low | Generally, organic azides have limited solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

For viscous solvents, centrifugation may be necessary to separate the solid phase.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment for each solvent of interest.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound, such as a diazo-transfer reaction, is a critical step that impacts reaction rate, yield, and purity of the final product. The following diagram illustrates a logical workflow for this selection process.

References

Methodological & Application

Application Notes and Protocols: Diazo Transfer Reaction Using 2-Mesitylenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazo transfer reaction is a powerful and versatile method in organic synthesis for the introduction of a diazo group (=N₂) onto a substrate, typically an active methylene compound. These resulting diazo compounds are valuable intermediates, serving as precursors for a wide array of chemical transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. The choice of the diazo transfer reagent is crucial for the success of the reaction, influencing efficiency, safety, and substrate scope.

This document provides a detailed protocol for performing a diazo transfer reaction using 2-Mesitylenesulfonyl azide. This sterically hindered sulfonyl azide can offer advantages in certain applications, potentially influencing reactivity and selectivity. As with all sulfonyl azides, appropriate safety precautions must be strictly followed due to their potential explosive nature.

Safety Precautions

Working with sulfonyl azides requires stringent safety measures. This compound, like other organic azides, is a potentially explosive compound and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of this compound and the diazo transfer reaction itself must be conducted in a well-ventilated chemical fume hood.

-

Blast Shield: The use of a blast shield is highly recommended during the reaction setup and workup.

-

Scale: It is advisable to perform the reaction on a small scale initially to assess its behavior.

-

Temperature Control: Avoid excessive heating of sulfonyl azides, as this can lead to violent decomposition.

-

Metal Spatulas: Do not use metal spatulas to handle sulfonyl azides, as friction can cause detonation. Use plastic or ceramic spatulas instead.

-

Waste Disposal: Quench any residual azide in the reaction mixture and glassware with a suitable reducing agent before disposal. Dispose of all chemical waste according to institutional safety guidelines.

Reaction Principle and Mechanism

The diazo transfer reaction, often referred to as the Regitz diazo transfer, involves the transfer of a diazo group from a sulfonyl azide to a C-H acidic compound, such as a 1,3-dicarbonyl compound. The reaction is typically carried out in the presence of a base.

The generally accepted mechanism proceeds as follows:

-

Deprotonation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the terminal nitrogen atom of the sulfonyl azide.

-

Intermediate Formation: This attack forms a triazene-like intermediate.

-

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the sulfonamide anion lead to the formation of the desired diazo compound and the corresponding sulfonamide byproduct.

Experimental Protocol

This protocol describes a general procedure for the diazo transfer reaction to an active methylene compound using this compound. The optimal conditions, including the choice of base and solvent, may vary depending on the specific substrate.

Materials:

-

Active methylene compound (e.g., β-ketoester, 1,3-diketone)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))

-

Base (e.g., triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 equiv.) in the chosen anhydrous solvent.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add the base (1.1 - 1.5 equiv.) dropwise to the solution.

-

Addition of Diazo Transfer Reagent: To the stirring solution at 0 °C, add a solution of this compound (1.0 - 1.2 equiv.) in the same anhydrous solvent dropwise over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure diazo compound. The sulfonamide byproduct can also be isolated.

Data Presentation

| Substrate (Active Methylene Compound) | Sulfonyl Azide Reagent | Base | Solvent | Yield (%) |

| Diethyl malonate | p-Toluenesulfonyl azide | Et₃N | Acetonitrile | 85-95 |

| Ethyl acetoacetate | Methanesulfonyl azide | Et₃N | Acetonitrile | 80-90 |

| 1,3-Cyclohexanedione | p-Acetamidobenzenesulfonyl azide | Pyridine | Dichloromethane | 75-85 |

| Dibenzoylmethane | p-Toluenesulfonyl azide | Et₃N | THF | 90-98 |

| Dimedone | p-Toluenesulfonyl azide | Et₃N | Ethanol | >90 |

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Regitz diazo transfer reaction.

Caption: General mechanism of the Regitz diazo transfer reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the diazo transfer reaction.

Caption: Experimental workflow for the diazo transfer reaction.

Application of 2-Mesitylenesulfonyl Azide in the Synthesis of α-Diazo Ketones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of α-diazo ketones is a cornerstone of modern organic chemistry, providing versatile intermediates for a range of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. The Regitz diazo transfer reaction, which utilizes sulfonyl azides, is a primary method for introducing the diazo functionality. This document provides a detailed overview of the application of sulfonyl azides in the synthesis of α-diazo ketones, with a specific focus on 2-mesitylenesulfonyl azide. Due to limited specific literature on this compound for this transformation, this report also includes a general, robust protocol using a more common sulfonyl azide as a representative example.

Introduction

α-Diazo ketones are key building blocks in synthetic organic chemistry. The Regitz diazo transfer reaction is a widely employed method for their synthesis, involving the reaction of an active methylene compound with a sulfonyl azide in the presence of a base.[1] Direct diazo transfer to simple ketone enolates is often inefficient.[2][3] Therefore, a common and effective strategy involves a two-step sequence:

-

Activation of the Ketone: The ketone is first converted into a more acidic 1,3-dicarbonyl compound. This is typically achieved through formylation or trifluoroacetylation.[1][2]

-

Diazo Transfer: The activated ketone then readily undergoes diazo transfer upon treatment with a sulfonyl azide and a base.

Various sulfonyl azides have been developed and utilized for this purpose, including p-toluenesulfonyl azide (TsN₃), methanesulfonyl azide (MsN₃), p-nitrobenzenesulfonyl azide, and p-acetamidobenzenesulfonyl azide (p-ABSA).[2][3] The choice of sulfonyl azide can influence reaction efficiency and safety. Notably, the handling of sulfonyl azides requires caution due to their potential explosive nature, which has led to the development of safer, in situ generation protocols, often referred to as 'Sulfonyl-Azide-Free' (SAFE) methods.[4][5][6]

This compound in Diazo Transfer Reactions

While a range of sulfonyl azides are well-documented for the synthesis of α-diazo ketones, there is a notable scarcity of specific literature detailing the application of this compound for this purpose. The steric hindrance imparted by the two ortho-methyl groups on the mesityl moiety may influence its reactivity in the diazo transfer process. In some contexts, sterically hindered sulfonyl azides have been noted to result in lower yields of the desired diazo compounds. For instance, in the synthesis of α-diazo-β-ketosulfones, the use of the sterically hindered mesitylenesulfonyl chloride led to a low yield of the desired product. While this does not preclude its utility in all cases, it suggests that reaction conditions may require careful optimization.

General Reaction Mechanism

The generally accepted mechanism for the Regitz diazo transfer to an activated ketone (in this case, a 1,3-dicarbonyl compound) is depicted below. The reaction is initiated by the deprotonation of the acidic α-proton of the 1,3-dicarbonyl compound by a base. The resulting enolate then attacks the terminal nitrogen of the sulfonyl azide. Subsequent intramolecular cyclization and fragmentation lead to the formation of the α-diazo ketone and the corresponding sulfonamide byproduct.

Caption: General mechanism of the Regitz diazo transfer reaction.

Experimental Workflow

The synthesis of α-diazo ketones from simple ketones via the Regitz diazo transfer typically follows a two-step experimental workflow.

Caption: General experimental workflow for α-diazo ketone synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of α-diazo ketones from various ketones using different sulfonyl azides. This data is intended to provide a comparative overview.

| Starting Ketone | Activating Group | Sulfonyl Azide | Base | Solvent | Yield (%) | Reference |

| Acetophenone | Trifluoroacetyl | p-Toluenesulfonyl Azide | Et₃N | Acetonitrile | 85 | --INVALID-LINK-- |

| 2-Acetylnaphthalene | Trifluoroacetyl | p-Acetamidobenzenesulfonyl Azide | Et₃N | Acetonitrile | 92 | --INVALID-LINK-- |

| Cyclohexanone | Formyl | p-Toluenesulfonyl Azide | Et₃N | Acetonitrile | 78-83 | --INVALID-LINK-- |

| Propiophenone | Trifluoroacetyl | Methanesulfonyl Azide | Et₃N | Acetonitrile | 88 | --INVALID-LINK-- |

| 4-Phenyl-2-butanone | Trifluoroacetyl | p-Nitrobenzenesulfonyl Azide | Et₃N | Acetonitrile | 91 | --INVALID-LINK-- |

Detailed Experimental Protocol (Representative Example)

This protocol describes the synthesis of an α-diazo ketone from a simple ketone via a two-step, one-pot procedure using p-toluenesulfonyl azide as the diazo transfer agent. This procedure is a general guideline and may require optimization for different substrates and sulfonyl azides.

Materials:

-

Ketone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)

-

Ethyl trifluoroacetate (1.2 equiv)

-

p-Toluenesulfonyl azide (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Step 1: Activation of the Ketone (Trifluoroacetylation)

-